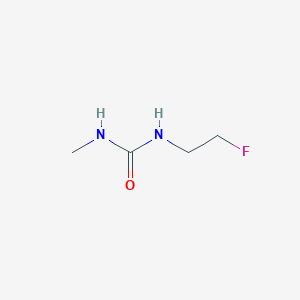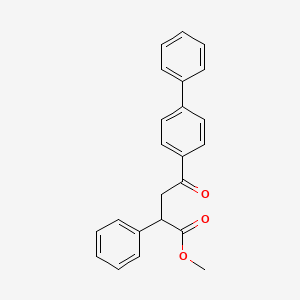
Mercury--platinum (4/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury–platinum (4/1) is an intermetallic compound formed by the combination of mercury and platinum in a 4:1 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The formation of this compound involves the interaction between mercury and platinum, resulting in a stable intermetallic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mercury–platinum (4/1) typically involves the reaction of mercury with platinum under controlled conditions. One common method is the solid-state reaction, where mercury is deposited onto platinum foils and heated to facilitate the formation of the intermetallic compound . The reaction conditions, such as temperature and duration, are crucial for achieving the desired stoichiometry and phase purity.
Industrial Production Methods
In industrial settings, the production of mercury–platinum (4/1) may involve electrochemical techniques. For example, mercury ions in solution can form a stable alloy with platinum under an applied potential, resulting in the formation of the intermetallic compound on the platinum surface . This method is efficient and allows for the precise control of the alloy composition.
Análisis De Reacciones Químicas
Types of Reactions
Mercury–platinum (4/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique electronic and structural properties of the intermetallic compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents, such as nitric acid, resulting in the formation of mercury and platinum oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas, which can revert the compound to its metallic constituents.
Substitution: Substitution reactions involve the replacement of mercury or platinum atoms with other metal atoms, leading to the formation of new intermetallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxide and platinum oxide, while reduction can produce elemental mercury and platinum.
Aplicaciones Científicas De Investigación
Mercury–platinum (4/1) has several scientific research applications due to its unique properties:
Mecanismo De Acción
The mechanism of action of mercury–platinum (4/1) involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic structure. In biological systems, the compound’s antimicrobial properties are attributed to its ability to disrupt cellular processes and inhibit the growth of microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
Platinum–mercury (1/1): This compound has a different stoichiometry and exhibits distinct properties compared to mercury–platinum (4/1).
Platinum–gold (4/1): Another intermetallic compound with similar applications but different chemical behavior
Propiedades
Número CAS |
12162-37-7 |
|---|---|
Fórmula molecular |
Hg4Pt |
Peso molecular |
997.45 g/mol |
Nombre IUPAC |
mercury;platinum |
InChI |
InChI=1S/4Hg.Pt |
Clave InChI |
ZYQLMTRAYYFADD-UHFFFAOYSA-N |
SMILES canónico |
[Pt].[Hg].[Hg].[Hg].[Hg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


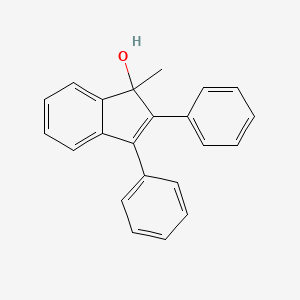
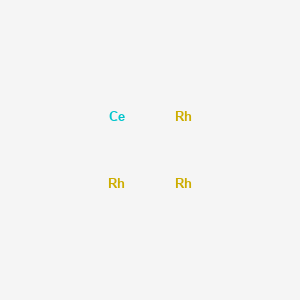
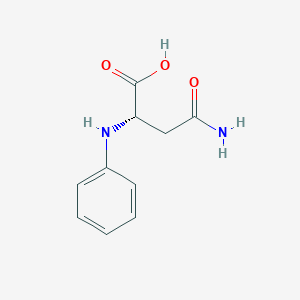
![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)

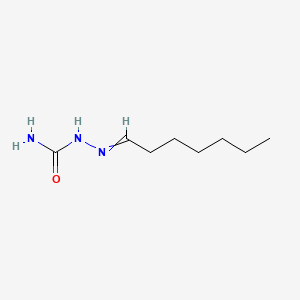
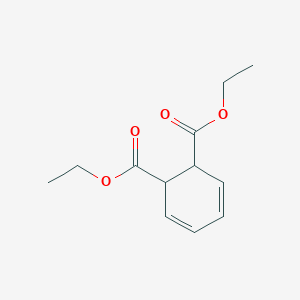
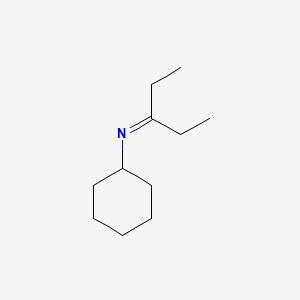

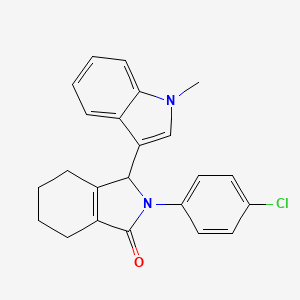
![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
